molecular formula C16H21N5O B12634081 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine CAS No. 1333960-52-3

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Cat. No.: B12634081
CAS No.: 1333960-52-3
M. Wt: 299.37 g/mol
InChI Key: WWRSSRARYYRUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylpiperazine with 6-methylpyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine apart from similar compounds is its unique combination of the piperazine and pyrimidine moieties.

Properties

CAS No.

1333960-52-3

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

InChI

InChI=1S/C16H21N5O/c1-12-11-15(17)19-16(18-12)21-9-7-20(8-10-21)13-3-5-14(22-2)6-4-13/h3-6,11H,7-10H2,1-2H3,(H2,17,18,19)

InChI Key

WWRSSRARYYRUCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.